2,6-Dichloro-3-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Crystal Structure

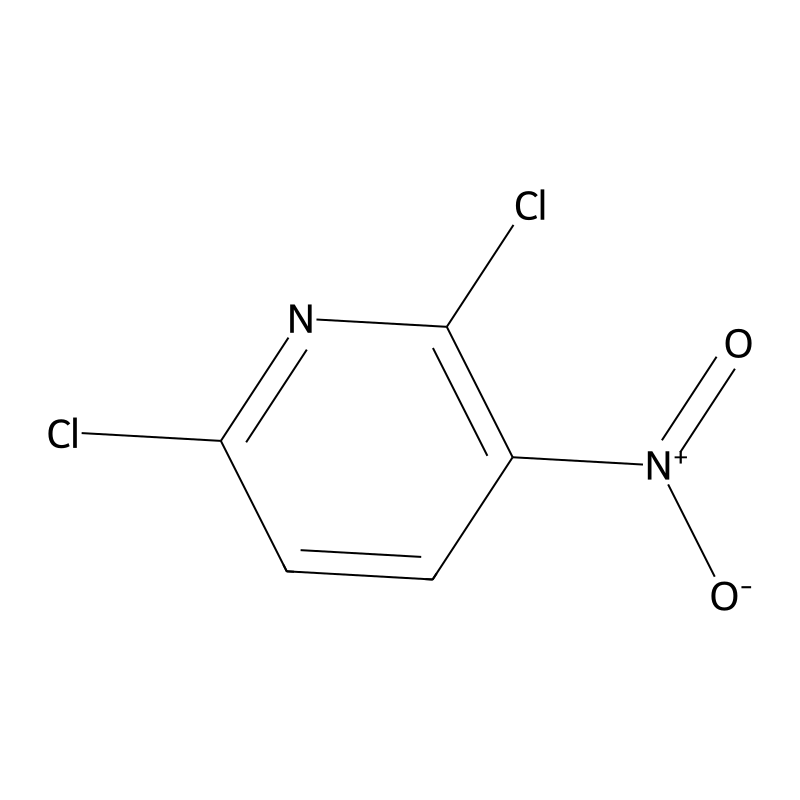

2,6-Dichloro-3-nitropyridine is a heterocyclic aromatic compound with the chemical formula C5H2Cl2N2O2. Its synthesis involves nitration of 2,6-dichloropyridine with a mixture of concentrated sulfuric acid and fuming nitric acid []. The crystal structure of 2,6-Dichloro-3-nitropyridine has been determined using X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit [].

Applications in Organic Synthesis

,6-Dichloro-3-nitropyridine serves as a valuable building block in organic synthesis due to the presence of reactive functional groups (chloro and nitro). Here are some examples of its applications:

Synthesis of Pyridyldifluoroacetates

2,6-Dichloro-3-nitropyridine acts as a starting material for the preparation of pyridyldifluoroacetates, which are used as intermediates in the synthesis of various biologically active compounds [].

Macrocyclic Condensation Reactions

This compound undergoes reactions with resorcinol derivatives to form chiral tetraoxacalix[2]arene[2]pyridines, which are macrocyclic molecules with potential applications in catalysis and material science [].

Preparation of Bicyclooxacalixhetarene

2,6-Dichloro-3-nitropyridine serves as a starting reagent in the synthesis of bicyclooxacalixhetarene, a complex organic molecule with unique structural features [].

2,6-Dichloro-3-nitropyridine is a chemical compound with the molecular formula and a molecular weight of approximately 192.99 g/mol. It appears as a yellow crystalline solid, typically characterized by its distinct pyridine ring structure, which is modified by the presence of two chlorine atoms at the 2 and 6 positions and a nitro group at the 3 position. This compound is known for its role in various chemical syntheses and biological applications, particularly in the fields of agrochemicals and pharmaceuticals .

Currently, there is no scientific research documented on the specific mechanism of action of 2,6-Dichloro-3-nitropyridine in biological systems.

- Safety data sheets (SDS) for 2,6-Dichloro-3-nitropyridine indicate potential health hazards. It is classified as harmful if swallowed, inhaled, or absorbed through the skin []. It can cause skin and eye irritation, allergic skin reactions, and respiratory problems [].

- Limited data is available on specific flammability or reactivity hazards. However, due to the presence of a nitro group, it is advisable to handle the compound with caution and avoid strong oxidizing agents or high temperatures.

The primary reaction involving 2,6-dichloro-3-nitropyridine is its synthesis through nitration of 2,6-dichloropyridine. This process involves reacting 2,6-dichloropyridine with nitric acid in the presence of oleum (a mixture of sulfur trioxide and sulfuric acid). The reaction typically occurs at low temperatures (0°C to 20°C) to minimize side reactions, followed by heating to complete the nitration .

The compound can also undergo macrocyclic condensation reactions with resorcinol derivatives, leading to the formation of chiral tetraoxacalixarene compounds, which have potential applications in supramolecular chemistry .

Research has indicated that 2,6-dichloro-3-nitropyridine and its derivatives exhibit various biological activities. These include potential insecticidal properties, making them relevant in agricultural applications. Furthermore, nitrated pyridines are noted for their roles as intermediates in the synthesis of biologically active compounds with anti-inflammatory, antiviral, and anti-olytic properties .

The synthesis of 2,6-dichloro-3-nitropyridine can be achieved through several methods:

- Nitration Reaction:

- Macrocyclic Condensation:

The applications of 2,6-dichloro-3-nitropyridine span various fields:

- Agrochemicals: Used as an intermediate in the development of insecticides.

- Pharmaceuticals: Acts as a building block for synthesizing biologically active heterocycles.

- Supramolecular Chemistry: Utilized in creating complex molecular architectures through condensation reactions .

Studies on the interactions of 2,6-dichloro-3-nitropyridine focus on its reactivity with other organic compounds. Its ability to form complexes with resorcinol derivatives has been particularly noted for yielding novel chiral compounds with potential applications in drug delivery systems and catalysis . Additionally, its biological interactions suggest possible pathways for developing new therapeutic agents targeting various diseases.

Several compounds share structural similarities with 2,6-dichloro-3-nitropyridine. Here are some notable examples:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2,6-Dichloro-4-methyl-3-nitropyridine | 0.91 | Methyl substitution at position 4 enhances solubility |

| 2,6-Dichloro-3-nitropyridin-4-amine | 0.89 | Amino group introduces basic properties |

| 2,4,6-Trichloro-3-nitropyridine | 0.88 | Additional chlorine increases electrophilicity |

| 3-Nitro-4-chloropyridine | 0.85 | Different positioning of chlorine affects reactivity |

These compounds demonstrate variations in biological activity and chemical reactivity due to differences in functional groups or substitution patterns on the pyridine ring . Each compound's unique properties make them suitable for specific applications in agrochemicals or pharmaceuticals.

XLogP3

GHS Hazard Statements

H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (97.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant